molecular formula C3H4IN3 B2792581 5-Iodo-1-methyl-1h-1,2,4-triazole CAS No. 55847-42-2

5-Iodo-1-methyl-1h-1,2,4-triazole

Cat. No.: B2792581
CAS No.: 55847-42-2
M. Wt: 208.99
InChI Key: MFFIAJUUPZCTKT-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1h-1,2,4-triazole is a useful research compound. Its molecular formula is C3H4IN3 and its molecular weight is 208.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-1-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c1-7-3(4)5-2-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFIAJUUPZCTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pKa values of 1-methyl-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: pKa Values of 1-Methyl-1,2,4-Triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in a biological system. For drug development professionals, a thorough understanding of a compound's pKa is indispensable for optimizing its pharmacokinetic and pharmacodynamic profiles.[1][2] This guide focuses on the 1-methyl-1,2,4-triazole scaffold, a privileged structure in medicinal chemistry, and provides a comprehensive overview of the theoretical and practical aspects of determining the pKa values of its derivatives. We delve into the critical role of pKa in influencing drug-like properties, from absorption and distribution to target engagement.[3][4] This document details robust experimental methodologies, primarily potentiometric titration and UV-Vis spectrophotometry, alongside modern computational approaches for pKa prediction. Furthermore, it explores the nuanced effects of various substituents on the basicity of the triazole ring. By synthesizing theoretical principles with actionable protocols and data, this guide serves as a critical resource for scientists aiming to rationally design and develop 1-methyl-1,2,4-triazole-based therapeutic agents with enhanced efficacy and safety profiles.

The Pivotal Role of pKa in Medicinal Chemistry

The extent to which a drug molecule is ionized at a given physiological pH is governed by its pKa value.[4] This ionization state is a master variable that profoundly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its interaction with its biological target.[2][3]

  • Solubility and Permeability: Ionized species are generally more water-soluble, which is crucial for formulation and administration, while neutral, non-ionized forms are more lipophilic and better able to permeate cellular membranes via passive diffusion.[4][5] The pKa dictates the balance between these two states in different pH environments, such as the stomach (pH ~1.5-3.5) and the small intestine (pH ~6.0-7.5).

  • Target Binding: Many drug-target interactions, such as those in enzyme active sites or receptor binding pockets, rely on specific electrostatic interactions like salt bridges.[3] The ability to form these bonds is directly dependent on the protonation state of the drug molecule, which is determined by its pKa.

  • Off-Target Effects: The basicity of a compound can be linked to undesirable off-target activities. For instance, highly basic compounds are often associated with a higher risk of inhibiting the hERG potassium channel, which can lead to cardiac arrhythmias.[3][5] Tuning the pKa of a lead compound is a common strategy to mitigate such liabilities.

  • Pharmacokinetics: The volume of distribution (Vd) and clearance pathways of a drug are also influenced by its ionization state. Generally, basic compounds tend to have a larger Vd, while acidic molecules often exhibit smaller values.[5]

A comprehensive understanding and precise determination of pKa are, therefore, not merely academic exercises but foundational pillars of modern, rational drug design.[1]

The 1-Methyl-1,2,4-Triazole Scaffold: Acid-Base Fundamentals

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms.[6] This scaffold is a common feature in many successful drugs, including the antifungal agent fluconazole.[7] The nitrogen atoms impart basic properties to the ring system. The parent, unsubstituted 1H-1,2,4-triazole is amphoteric; it can be protonated (pKa of the conjugate acid is ~2.19-2.45) or deprotonated (pKa of the N-H proton is ~10.26).[6][7][8]

In 1-methyl-1,2,4-triazole, the methylation at the N1 position removes the acidic N-H proton, leaving only the basic pyridine-like nitrogen atoms at positions 2 and 4. These nitrogens are the primary sites of protonation. The parent 1-methyl-1,2,4-triazole is a weak base, with a predicted pKa of approximately 3.30 for its conjugate acid.[9] This inherent basicity is a key characteristic that medicinal chemists can modulate through the introduction of various substituents on the triazole ring.

Methodologies for pKa Determination

The accurate determination of pKa values can be achieved through a combination of experimental and computational methods. The synergy between these approaches provides the most reliable ionization profiles for drug candidates.[1]

Experimental Approaches

Potentiometric Titration

This is considered the gold-standard method for pKa determination due to its high precision and accuracy.[10][11] The principle involves titrating a solution of the compound with a standardized acid or base and monitoring the resulting change in pH with a calibrated electrode. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[12]

Protocol: pKa Determination by Potentiometric Titration

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[12]

  • Sample Preparation: Prepare a solution of the 1-methyl-1,2,4-triazole derivative with a known concentration, typically between 1-10 mM. To ensure solubility, a co-solvent like methanol may be used, but it's important to note this can slightly alter the aqueous pKa.[10] The final concentration should be at least 10⁻⁴ M to detect a significant change in the titration curve.[12]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[12] This minimizes variations in activity coefficients.

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) before and during the titration. This is critical to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.[12][13]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined by finding the pH at the half-equivalence point or by using derivative plots (e.g., the second derivative) to precisely locate the inflection point.[13] Specialized software can also be used for calculation.[14][15]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis calib Calibrate pH Meter (3-point) sample Prepare Sample Solution (1-10 mM in H2O/co-solvent) calib->sample ionic Adjust Ionic Strength (e.g., 0.15M KCl) sample->ionic purge Purge with N2/Ar (Remove CO2) ionic->purge start Add Aliquots of Standardized Titrant (HCl) purge->start measure Record Stabilized pH Reading start->measure plot Plot pH vs. Titrant Volume measure->plot analyze Determine Inflection Point (e.g., 2nd Derivative) plot->analyze pKa Calculate pKa (pKa = pH at 1/2 equivalence) analyze->pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is an excellent alternative to potentiometry, especially for compounds with low solubility or when only small sample quantities are available.[10] It requires the compound to have a chromophore near the ionizable center, such that the protonated and deprotonated forms exhibit different UV-Vis absorption spectra.[10] The pKa is determined by measuring the absorbance at a specific wavelength across a series of buffers with known pH values.[14]

Protocol: pKa Determination by UV-Vis Spectrophotometry

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (fully protonated) and highly alkaline (fully deprotonated) solutions to identify the analytical wavelength(s) where the difference in molar absorptivity between the two species is maximal.

  • Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2 pH units.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant amount of this stock solution to each buffer to create a series of solutions with constant total drug concentration but varying pH.

  • Spectral Measurement: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength(s).[16]

  • Data Analysis: Plot the measured absorbance against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to calculate the pKa. The pKa corresponds to the pH at the inflection point of the curve.[14][16]

Computational Approaches

In silico pKa prediction has become an indispensable tool in early-stage drug discovery, allowing for the high-throughput screening of virtual libraries.[1] These methods, while generally less accurate than experimental determination, provide valuable estimations for prioritizing compounds for synthesis.

Methods often involve quantum mechanical calculations, such as Density Functional Theory (DFT) or semi-empirical methods (e.g., PM7, RM1), to calculate the free energy change of the protonation/deprotonation reaction via a thermodynamic cycle.[17][18] The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to account for solvent effects (e.g., Polarizable Continuum Model - PCM).[19]

Substituent Effects on the pKa of 1-Methyl-1,2,4-Triazole Derivatives

The basicity of the 1-methyl-1,2,4-triazole ring can be finely tuned by introducing substituents at the C3 and C5 positions. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—alter the electron density on the ring nitrogens, thereby influencing their ability to accept a proton.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, -CH₂CH₃) or alkoxy (-OCH₃) groups donate electron density to the ring through inductive effects. This increases the electron density on the pyridine-like nitrogens, making them more basic and thus increasing the pKa of the conjugate acid.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) pull electron density away from the ring through inductive and/or resonance effects.[20] This destabilizes the positive charge in the protonated form, making the compound less basic and thus decreasing the pKa .[20]

Caption: Influence of substituents on the pKa of the 1-methyl-1,2,4-triazole core.

Table 1: Predicted pKa Values of Selected 1-Methyl-1,2,4-Triazole Derivatives

Substituent at C3Substituent at C5Electronic EffectPredicted pKa (Conjugate Acid)
-H-HReference~3.3[9]
-CH₃-HElectron-Donating (Inductive)> 3.3
-NH₂-HElectron-Donating (Resonance)> 3.3
-Cl-HElectron-Withdrawing (Inductive)< 3.3
-CN-HElectron-Withdrawing (Inductive & Resonance)< 3.3
-NO₂-HStrong Electron-Withdrawing<< 3.3

Note: The values presented are relative estimations to illustrate electronic trends. Actual pKa values require experimental determination or high-level computation.

Conclusion and Future Outlook

The pKa of 1-methyl-1,2,4-triazole derivatives is a critical parameter that governs their suitability as drug candidates. A disciplined, data-driven approach to understanding and modulating this property is essential for success in medicinal chemistry. This guide has outlined the fundamental importance of pKa and provided robust, validated protocols for its determination using both experimental and computational techniques. The principles of substituent effects offer a clear rationale for tuning the basicity of the triazole core to optimize ADME and safety profiles.

As drug discovery continues to evolve, the integration of high-throughput experimental pKa determination with increasingly accurate in silico prediction models will accelerate the design-make-test-analyze cycle. This synergy will empower researchers to develop novel 1-methyl-1,2,4-triazole-based therapeutics with greater precision and a higher probability of clinical success.

References

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?
  • Kırık, B. (2025, August 6). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods.
  • Islamoglu, F., Kahveci, B., Özil, M., Akyüz, E., Menteşe, E., & Ekinci, A. P. (n.d.). Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Asian Journal of Chemistry.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Bahçeci, Ş., et al. (n.d.). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules.
  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development.
  • İslamoğlu, F., & Yılmaz, İ. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 31(1), 38-46.
  • Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456.
  • Journal of Chemical Education. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • ChemicalBook. (n.d.). 1-METHYL-1,2,4-TRIAZOLE CAS#: 6086-21-1.
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • ResearchGate. (2025, August 6). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions.
  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Chen, Y., et al. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega.
  • ResearchGate. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods.
  • ScienceDirect. (n.d.). Product Class 14: 1,2,4-Triazoles.
  • ResearchGate. (n.d.). Determination of the pKa Values of Some 1,2,4-triazole Derivatives by the Quantum Chemical Methods.
  • Priefer, R., & Tummala, S. (2026, February 12). A systematic review of various pKa determination techniques. Journal of Pharmaceutical and Biomedical Analysis.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • Chemistry LibreTexts. (2014, July 23). The Effect of Substituents on pKa.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (2025, April 23). Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd.

Sources

Methodological & Application

Application Note & Protocol: Direct C-H Iodination of 1-Methyl-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Iodinated Triazoles in Synthesis

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1] The functionalization of this privileged heterocycle is therefore of paramount importance in drug discovery and development.[2][3] Direct C-H activation, an atom-economical strategy, offers an elegant and efficient pathway to introduce new functionalities.

This document provides a detailed protocol for the direct C-H iodination of 1-methyl-1,2,4-triazole. Iodinated heterocycles are exceptionally versatile synthetic intermediates, primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that enable the rapid construction of complex molecular architectures.[4] However, the 1,2,4-triazole ring is an electron-deficient system, which presents a significant challenge for classical electrophilic substitution reactions.[5][6] Standard iodinating reagents like molecular iodine (I₂) or N-Iodosuccinimide (NIS) are often insufficiently reactive to functionalize such electron-poor rings.[5]

The following protocol overcomes this hurdle by employing an oxidative system to generate a highly potent electrophilic iodine species ("I+"), enabling the efficient and regioselective iodination at the C5 position of the 1-methyl-1,2,4-triazole ring.

Reaction Principle: Overcoming Electron Deficiency via Oxidative Iodination

The foundational mechanism for this transformation is Electrophilic Aromatic Substitution (SEAr).[4] The process can be dissected into three critical stages:

  • Generation of a Potent Iodine Electrophile: Due to the low reactivity of molecular iodine, an oxidizing agent is required to generate a more powerful electrophilic species, often represented as I⁺.[7][8] This "I⁺" equivalent is highly reactive and capable of attacking the electron-deficient triazole ring.

  • Nucleophilic Attack and Formation of the σ-Complex: The π-system of the 1-methyl-1,2,4-triazole ring attacks the electrophilic iodine species. This attack preferentially occurs at the C5 position, the most nucleophilic carbon in the ring, to form a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step of the reaction.[4]

  • Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the C5 position of the σ-complex, collapsing the intermediate and restoring the aromaticity of the triazole ring to yield the final product, 5-iodo-1-methyl-1,2,4-triazole.

Alternative mechanisms for electrophilic substitution in azoles can also involve initial deprotonation at the C-H bond due to the electron-withdrawing effect of the pyridine-type nitrogens, followed by reaction with the electrophile.[9]

Visualizing the Reaction Mechanism

Caption: Proposed mechanism for direct C-H iodination.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the iodination of electron-deficient heterocycles.[5][6] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Reagents
  • 1-Methyl-1,2,4-triazole (≥98% purity)

  • Iodine (I₂) (≥99.8% purity, crystalline)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (≥98% purity)

  • Acetonitrile (MeCN) (Anhydrous, ≥99.8%)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) (HPLC grade)

  • Hexanes (HPLC grade)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1,2,4-triazole (1.0 mmol, 83.1 mg) in anhydrous acetonitrile (10 mL).

  • Addition of Reagents: To the stirred solution, add molecular iodine (I₂) (1.2 mmol, 305 mg). Stir for 5 minutes at room temperature to allow for dissolution.

  • Initiation of Reaction: Add ammonium persulfate ((NH₄)₂S₂O₈) (1.5 mmol, 342 mg) to the mixture in one portion.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent system). The starting material and product can be visualized under UV light or by staining with potassium permanganate.

  • Reaction Quench: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully quench the excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the dark brown color of iodine disappears, resulting in a pale yellow or colorless solution.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL) to neutralize any acids formed.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing polarity) to afford the pure 5-iodo-1-methyl-1,2,4-triazole.

Data Summary and Visualization

Table of Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Substrate 1-Methyl-1,2,4-triazoleAn electron-deficient heterocycle.
Iodine Source Molecular Iodine (I₂)Readily available and stable iodine source.[7]
Oxidant Ammonium PersulfateGenerates the highly reactive iodinating species.[6]
Stoichiometry (Substrate:I₂:Oxidant) 1 : 1.2 : 1.5Excess of iodine and oxidant ensures complete conversion.
Solvent Acetonitrile (MeCN)A polar aprotic solvent suitable for dissolving reagents.
Temperature Room Temperature (~25 °C)Mild conditions prevent potential degradation.
Reaction Time 12-24 hoursMonitor by TLC for optimal endpoint.
Expected Yield 60-85%Yields can vary based on purity of reagents and technique.
Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification setup 1. Dissolve 1-methyl-1,2,4-triazole in MeCN add_i2 2. Add Iodine (I₂) setup->add_i2 add_oxidant 3. Add (NH₄)₂S₂O₈ add_i2->add_oxidant react 4. Stir at Room Temp (12-24h) add_oxidant->react quench 5. Quench with Na₂S₂O₃ react->quench Monitor by TLC extract 6. Extract with EtOAc quench->extract dry 7. Dry (MgSO₄) & Concentrate extract->dry purify 8. Column Chromatography dry->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: Step-by-step experimental workflow.

Application Notes: Ensuring Success and Trustworthiness

  • Rationale for Oxidant Choice: The use of a persulfate oxidant is critical. 1-methyl-1,2,4-triazole's electron-deficient nature renders it inert to I₂ alone. The oxidant generates the necessary "I⁺" electrophile, which is potent enough to engage in the SEAr reaction.[7][8] In some systems, a silver salt catalyst (e.g., AgNO₃ or Ag₂SO₄) can further enhance the generation of the electrophilic iodine species, although it may not be necessary for this substrate.[5][6]

  • Regioselectivity Explained: Iodination is expected to occur exclusively at the C5 position. This is the only C-H bond on the triazole ring and is positioned between two nitrogen atoms. While the nitrogen atoms are electron-withdrawing, the lone pair on the N4 nitrogen can donate into the ring, making the C5 position the most activated (or least deactivated) site for electrophilic attack.

  • Troubleshooting Guide:

    • No Reaction or Low Conversion: Ensure reagents are anhydrous and of high purity. If conversion remains low, consider gently heating the reaction to 40-50 °C or using a stronger oxidizing system. However, be cautious as higher temperatures can lead to decomposition.

    • Formation of Multiple Products: If poly-iodination or other side products are observed (unlikely for this substrate but possible), reduce the equivalents of iodine used to be closer to stoichiometric (e.g., 1.05 eq).

    • Difficult Purification: If the product is difficult to separate from the starting material, adjust the polarity of the chromatography eluent system or consider using a different stationary phase.

References

  • Selective C–H Iodination of (Hetero)arenes. Organic Letters - ACS Publications. Available at: [Link]

  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • I2 and Electrophilic I+ reagents. Wordpress. Available at: [Link]

  • Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. ResearchGate. Available at: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

  • Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds. Enlighten Theses. Available at: [Link]

  • Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole. PubMed. Available at: [Link]

  • 16.2: Other Aromatic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. ResearchGate. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Alternative mechanisms of electrophilic substitution in azole series. ResearchGate. Available at: [Link]

  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC. Available at: [Link]

  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Semantic Scholar. Available at: [Link]

  • The Significance of Triazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]

  • Hypervalent iodine reagents for heterocycle synthesis and functionalization. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

Sources

Application Note: Synthesis of 1-Methyl-1,2,4-triazole-5-carbaldehyde via Iodine-Metal Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-methyl-1,2,4-triazole-5-carbaldehyde utilizing a 5-iodo precursor . While direct C5-lithiation of 1-methyl-1,2,4-triazole is possible, the use of the 5-iodo precursor via halogen-metal exchange offers superior regiocontrol and scalability. This document outlines two distinct protocols:

  • Method A (Recommended): Magnesium-Halogen Exchange using Turbo Grignard (

    
    -PrMgCl·LiCl), offering enhanced safety and functional group tolerance.
    
  • Method B (Traditional): Lithium-Halogen Exchange using

    
    -BuLi, suitable for small-scale, cryogenic discovery synthesis.
    

Strategic Analysis: Why the 5-Iodo Precursor?

The 1,2,4-triazole ring is a critical pharmacophore in medicinal chemistry (e.g., antifungal azoles, kinase inhibitors). Introducing an aldehyde at the C5 position creates a "linchpin" intermediate for diverse downstream functionalization (reductive aminations, Olefinations).

Mechanistic Advantage

Direct deprotonation of 1-methyl-1,2,4-triazole with


-BuLi typically occurs at C5 due to the inductive effect of the adjacent nitrogens. However, this process can be sensitive to temperature fluctuations, leading to ring fragmentation or competitive lateral lithiation at the N-methyl group.

By starting with 5-iodo-1-methyl-1,2,4-triazole , we utilize Halogen-Metal Exchange , which is kinetically faster than proton transfer. This ensures:

  • Exclusive Regioselectivity: The metal inserts exactly where the iodine was located.

  • Milder Conditions: Particularly with the Magnesium route, the reaction does not require cryogenic (-78 °C) conditions.

Protocol A: Turbo Grignard Exchange (Recommended)

Target Audience: Process Chemists, Scale-up Teams. Key Reagent: Isopropylmagnesium chloride – Lithium chloride complex (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-PrMgCl[1]·LiCl).[1]
Rationale

Knochel’s "Turbo Grignard" reagent breaks polymeric magnesium aggregates, increasing the rate of exchange while maintaining a lower basicity than alkyl lithiums. This prevents "dance" reactions (anion migration) and allows operation at 0 °C to -20 °C.

Materials
  • Substrate: 5-iodo-1-methyl-1H-1,2,4-triazole (1.0 equiv)

  • Reagent:

    
    -PrMgCl[1]·LiCl (1.3 M in THF, 1.1 equiv)
    
  • Electrophile:

    
    -Dimethylformamide (DMF) (anhydrous, 1.5 equiv)
    
  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Quench: Saturated aq.

    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with 5-iodo-1-methyl-1,2,4-triazole (e.g., 10 mmol) and anhydrous THF (concentration ~0.5 M).

  • Cooling: Cool the solution to -20 °C using an acetone/dry ice bath or cryostat.

    • Note: While -20 °C is standard, this exchange often proceeds at 0 °C. For the first run, maintain -20 °C to ensure control.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv) over 15 minutes.
    
    • Observation: A color change (often to yellow/orange) may occur.

  • Incubation: Stir at -20 °C for 30–60 minutes.

    • IPC (In-Process Control): Quench a 50 µL aliquot with

      
       or 
      
      
      
      and check via GC-MS/LC-MS. Disappearance of starting iodide indicates conversion to the Grignard species.
  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. The reaction is exothermic; maintain internal temperature below -10 °C.

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Quench: Carefully add saturated aq.

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]

Protocol B: Lithium-Halogen Exchange (Traditional)

Target Audience: Discovery Chemists, Small Scale (<1g). Key Reagent:


-Butyllithium (

-BuLi).[2][3][4][5][6]
Rationale

Lithium-halogen exchange is extremely fast (seconds to minutes).[6] It requires strict cryogenic control (-78 °C) to prevent the triazole ring from opening or the anion from reacting with the THF solvent.

Step-by-Step Procedure
  • Setup: Flame-dry a flask under Argon atmosphere.

  • Dissolution: Dissolve 5-iodo-1-methyl-1,2,4-triazole in THF (0.2 M).

  • Cryogenic Cooling: Cool strictly to -78 °C (Dry ice/Acetone).

  • Exchange: Add

    
    -BuLi (1.6 M in hexanes, 1.05 equiv) dropwise down the side of the flask to pre-cool the reagent.
    
    • Critical: Addition must be slow to prevent localized heating.

  • Reaction: Stir for only 15–30 minutes at -78 °C. Extended stirring is detrimental.

  • Trapping: Add DMF (2.0 equiv) rapidly (but controlled) at -78 °C.

  • Quench: Add acetic acid (2 equiv) or solid

    
    before removing the cooling bath.
    
  • Workup: Warm to room temperature, dilute with water, and extract with DCM or EtOAc.

Data & Comparison

ParameterMethod A (Turbo Grignard)Method B (Lithium)
Active Species Triazolyl-MgCl[7]·LiClTriazolyl-Li
Temperature -20 °C to 0 °C-78 °C (Strict)
Reaction Time 30–60 min (Exchange)10–20 min (Exchange)
Scalability High (kg scale feasible)Low (Exotherm risks)
Safety Profile ModerateHigh Risk (Pyrophoric reagent)
Typical Yield 75–85%60–75%

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the conversion of the iodide to the aldehyde via the magnesiate intermediate.

ReactionPathway SM 5-Iodo-1-methyl- 1,2,4-triazole Inter Intermediate: Triazolyl-MgCl·LiCl SM->Inter Exchange (-20°C, THF) Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Inter Reagent Adduct Hemiaminal Magnesium Salt Inter->Adduct Nucleophilic Addition DMF DMF (Electrophile) DMF->Adduct Product 1-Methyl-1,2,4- triazole-5-carbaldehyde Adduct->Product Acidic Quench (Hydrolysis)

Caption: Mechanistic pathway for the Turbo Grignard mediated formylation.

Figure 2: Experimental Workflow (Method A)

A step-by-step decision tree for the laboratory execution.

Workflow Start Start: Dry 3-Neck Flask N2 Atmosphere Dissolve Dissolve 5-Iodo-Precursor in Anhydrous THF Start->Dissolve Cool Cool to -20°C Dissolve->Cool AddMg Add i-PrMgCl·LiCl Dropwise Cool->AddMg Wait Stir 30-60 min (Monitor by GC-MS) AddMg->Wait Check Conversion > 95%? Wait->Check Check->Wait No (Add more time) AddDMF Add DMF (Maintain T < -10°C) Check->AddDMF Yes Warm Warm to 0°C Stir 1h AddDMF->Warm Quench Quench with sat. NH4Cl Warm->Quench Purify Extract (EtOAc) -> Dry -> Concentrate Column Chromatography Quench->Purify

Caption: Operational workflow for the synthesis using the Turbo Grignard protocol.

Purification & Troubleshooting

Purification Strategy

Triazole aldehydes are polar and can form hydrates in the presence of water.

  • Extraction: Use Ethyl Acetate (EtOAc).[2] Avoid chlorinated solvents if the product is highly water-soluble, as they partition poorly.

  • Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0–10% Methanol in Dichloromethane (DCM) or 50–100% EtOAc in Hexanes.

    • Tip: If the aldehyde sticks to the column, add 1% Triethylamine to the eluent, though triazoles are generally stable.

Common Pitfalls
  • Low Yield (Method A): Often caused by moisture in the THF or "old" Grignard reagent. Titrate the

    
    -PrMgCl·LiCl before use.
    
  • Starting Material Recovery: Incomplete exchange. Ensure the reaction runs for at least 30 mins at -20 °C.

  • Over-alkylation: Adding the Grignard too fast at temperatures > 0 °C can cause the active species to attack unreacted starting material (Wurtz-type coupling), though this is rare with iodides.

References

  • Knochel, P., et al. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). "Progress and developments in the turbo Grignard reagent i-PrMgCl[1]·LiCl: a ten-year journey." Chemical Communications.[1]

  • Xu, Y., et al. (2010).[8] "Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives." The Journal of Organic Chemistry.

  • Common Organic Chemistry. (n.d.). "Lithium-Halogen Exchange Protocols."[1][5]

Sources

C-N bond formation using 5-iodo-1-methyl-1,2,4-triazole (Buchwald-Hartwig)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency C-N Bond Formation with 5-Iodo-1-methyl-1,2,4-triazole

Part 1: Strategic Analysis & Chemical Logic

The Challenge: "The Nitrogen Trap"

Coupling amines to 5-iodo-1-methyl-1,2,4-triazole presents a unique set of challenges compared to standard aryl halides. The 1,2,4-triazole ring is electron-deficient, making the C5 position susceptible to nucleophilic attack, but the primary hurdle in transition-metal catalysis is catalyst poisoning .

  • Coordination Competition: The N2 and N4 nitrogens of the triazole ring are potent sigma-donors. They can displace phosphine ligands from the Palladium (Pd) center, forming unreactive "Pd-sink" complexes.

  • Electronic Deactivation: The electron-poor nature of the ring can make the oxidative addition of the C-I bond facile, but it renders the subsequent reductive elimination step sluggish, especially with electron-poor amines.

  • Instability: 5-Iodo-1,2,4-triazoles are prone to hydrodehalogenation (loss of Iodine) if the catalytic cycle stalls.

The Solution: Ligand-Controlled Steric Bulk

To overcome these hurdles, we utilize Third-Generation Buchwald Precatalysts or Bulky NHC (N-Heterocyclic Carbene) systems.

  • Ligand Choice: We prioritize

    
    BuBrettPhos  or BrettPhos . These ligands possess immense steric bulk that prevents the triazole nitrogens from coordinating to the Pd center. Furthermore, they are electron-rich, facilitating the oxidative addition of the C-I bond.
    
  • Precatalyst Strategy: Using Pd(dba)

    
     is risky due to slow ligand exchange. We employ 
    
    
    
    BuBrettPhos Pd G3
    (or G4), which generates the active mono-ligated Pd(0) species immediately upon mild heating, bypassing the induction period where deiodination often occurs.

Part 2: Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Reaction Class: Cross-Coupling / Buchwald-Hartwig Amination Scale: 1.0 mmol (Adaptable to gram-scale)

Reagents:

  • Substrate: 5-Iodo-1-methyl-1,2,4-triazole (1.0 equiv, 209 mg)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
    BuBrettPhos Pd G3 (2.0 mol%, 17 mg)
    
  • Base: Sodium tert-butoxide (NaO

    
    Bu) (1.5 equiv, 144 mg)
    
    • Alternative for base-sensitive substrates: LiHMDS (2.2 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

  • Inert Atmosphere Setup:

    • Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen. Crucial: Moisture inhibits the active catalyst.

  • Solids Addition:

    • Charge the vial with 5-iodo-1-methyl-1,2,4-triazole, NaO

      
      Bu, and 
      
      
      
      BuBrettPhos Pd G3 inside a glovebox.
    • Note: If a glovebox is unavailable, weigh reagents quickly in air and purge the vial with inert gas for 15 minutes immediately after capping.

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Add the liquid amine via microliter syringe. (If the amine is solid, add it in Step 2).

  • Reaction:

    • Seal the vessel with a crimp cap (PTFE/Silicone septum).

    • Place in a pre-heated heating block at 60–80 °C .

    • Insight: While aryl chlorides often require 100 °C+, the 5-iodo-triazole is highly reactive. Lower temperatures (60 °C) minimize reductive deiodination side-products.

    • Stir vigorously (800 rpm) for 4–12 hours.

  • Monitoring:

    • Monitor via LC-MS.[1][2] Look for the disappearance of the starting iodide (M+H = 210) and appearance of the product.

    • Warning: Do not rely solely on TLC as the triazole starting material and de-iodinated byproduct often co-elute.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO

      
      ).
      
    • Eluent: DCM/MeOH gradient (0-10%) or Ethyl Acetate/Hexanes (depending on amine polarity). Triazoles are polar; consider using 1% Et

      
      N in the eluent to prevent streaking.
      

Part 3: Data & Optimization Guide

Catalyst System Comparison

The following table summarizes the efficiency of different systems for coupling morpholine with 5-iodo-1-methyl-1,2,4-triazole.

EntryCatalyst SystemBaseTemp (°C)Yield (%)Notes
1

BuBrettPhos Pd G3
NaO

Bu
60 92% Optimal. Clean conversion.
2BrettPhos Pd G3NaO

Bu
8085%Good for primary amines.
3Pd(OAc)

/ XPhos
Cs

CO

10045%Significant deiodination observed.
4Pd(PPh

)

K

CO

110<10%Catalyst poisoning by triazole.
5PEPPSI-IPr (NHC)KO

Bu
8078%Viable alternative to phosphines.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to bulky NHC ligands (e.g., Pd-PEPPSI-IPent) or increase catalyst loading to 5 mol%.
De-iodinated Product Slow Reductive EliminationLower temperature to 50°C; Switch solvent to Toluene (non-polar solvents can accelerate elim. in some cases).
Starting Material Intact Oxidative Addition FailureEnsure inert atmosphere is rigorous; trace oxygen kills the active Pd(0).

Part 4: Mechanism & Workflow Visualization

Catalytic Cycle: The "Bulky Ligand" Effect

This diagram illustrates how the bulky ligand (


BuBrettPhos) protects the Palladium center from the "Nitrogen Trap" (coordination by the triazole N4).

BuchwaldTriazole PreCat Pd G3 Precatalyst (Inactive) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Pd-Iodo-Triazole Complex) ActivePd->OxAdd + 5-Iodo-Triazole Trap Catalyst Poisoning (Triazole N4 Coordination) ActivePd->Trap If Ligand is Small (PPh3) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Steric Bulk Drives Step RedElim->ActivePd Regenerate Catalyst Product 5-Amino-1-methyl-1,2,4-triazole RedElim->Product Release Product Trap->ActivePd Reversible (Slow)

Caption: Catalytic cycle highlighting the critical role of bulky ligands in preventing N4-coordination (Poisoning).

Experimental Workflow

Workflow Start Start: Glovebox/Inert Gas Mix Mix: Triazole + Base + Pd G3 Start->Mix Solvent Add Solvent (Dioxane) & Amine Mix->Solvent Heat Heat: 60-80°C 4-12 Hours Solvent->Heat Filter Workup: Filter (Celite) & Concentrate Heat->Filter Purify Purify: Flash Column (DCM/MeOH) Filter->Purify

Caption: Step-by-step bench workflow for the amination protocol.

References

  • Gribanov, P. S., et al. (2022). "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles." Molecules, 27(6), 1999. [Link]

    • Context: Establishes the viability of coupling 5-halo-triazoles using bulky NHC/Phosphine ligands.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 16(3), 832–835.[1] [Link]

    • Context: The foundational work defining BuBrettPhos as the superior ligand for nitrogen-rich 5-membered heterocyclic halides.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. [Link]

    • Context: Comprehensive guide on ligand selection logic used in this protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation of 5-Iodo-1-methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for functionalizing 5-iodo-1-methyl-1,2,4-triazole . This substrate presents a classic "privileged but problematic" scaffold in medicinal chemistry. The electron-deficient nature of the triazole ring, combined with the labile C5–I bond, makes it highly susceptible to protodehalogenation (hydrodehalogenation) during Palladium (Pd) catalysis.

When you observe the formation of 1-methyl-1,2,4-triazole (the "H-product") instead of your desired cross-coupling product, the catalytic cycle is diverting into a reductive pathway. This guide provides the mechanistic insight and experimental protocols to shut down this side reaction and restore productive coupling.

Diagnostic Hub: Troubleshooting & FAQs

Q1: Why is my iodine disappearing and being replaced by hydrogen?

A: This is a kinetic competition between transmetalation (productive) and dehalogenation (destructive).

The 5-iodo-1,2,4-triazole undergoes rapid oxidative addition to Pd(0) because the carbon-halogen bond is weakened by the electron-poor heterocycle. However, the resulting electrophilic Pd(II) intermediate is fragile. If the transmetalation step (transfer of your coupling partner) is slow, the Pd(II) species will find a hydride source (


) or a proton source (

) in your reaction mixture.

Common Culprits:

  • Solvents: DMF, DMA, and alcohols are excellent hydride donors at high temperatures.

  • Bases: Alkoxide bases (e.g., NaOMe, NaOtBu) can undergo

    
    -hydride elimination to generate Pd-H species.
    
  • Trace Water: In the presence of certain bases, water acts as a proton source for the electron-rich Pd-Ar intermediate.

Q2: I’m using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3 / DMF). Why isn't it working?

A: This "classic" system is often fatal for 5-iodo-triazoles.

  • Pd(PPh3)4 is thermally unstable and releases PPh3, which is not bulky enough to prevent side reactions.

  • DMF decomposes to form dimethylamine and CO; it also acts as a reductant (hydride source).

  • Slow Transmetalation: PPh3 ligands do not accelerate the transmetalation step enough to outcompete dehalogenation.

The Fix: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (Pd-PEPPSI). These facilitate rapid oxidative addition and transmetalation, leaving no time for the Pd intermediate to degrade.

Q3: How do I determine if the source of hydrogen is the solvent or the base?

A: Run a Deuterium Labeling Control Experiment .

  • Test A: Run the reaction in deuterated solvent (e.g., DMF-

    
    ). If the product incorporates deuterium, the solvent is the hydride source.
    
  • Test B: Use a deuterated base or additive (

    
    ). If D is incorporated, the mechanism is likely protonolysis of the Pd-Aryl bond.
    

Mechanistic Visualization

Understanding the diversion point is critical for optimization. The diagram below maps the Productive Cycle (Green) vs. the Dehalogenation Cycle (Red).

DehalogenationMechanism Start 5-Iodo-Triazole (Substrate) OxAdd Oxidative Addition (L2Pd-Ar-I) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetalation (+ R-B(OH)2) OxAdd->TransMet Fast with Bulky Ligands PdH Pd-H Species Formation OxAdd->PdH Slow Transmetalation allows Side Rxn RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product HydrideSource Hydride/Proton Source (DMF, ROH, Base) HydrideSource->PdH DehaloProd Dehalogenated Byproduct (Ar-H) PdH->DehaloProd Reductive Elim.

Figure 1: Kinetic competition between productive cross-coupling (Green) and destructive dehalogenation (Red). To win, the Green path must be faster.

Optimization Protocols

Protocol A: The "High-Speed" Suzuki Coupling

Best for: 5-iodo-1-methyl-1,2,4-triazole + Aryl Boronic Acids

This protocol uses XPhos , a ligand designed to accelerate transmetalation, and a non-nucleophilic base to minimize hydride formation.

ComponentRecommendationFunction
Catalyst Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)XPhos creates a monolithic Pd(0) species that is highly active but sterically crowded, preventing side reactions.
Alternative XPhos Pd G3 or G4 (Pre-catalyst)Ensures precise 1:1 Pd:Ligand ratio and easy activation.
Solvent 1,4-Dioxane or Toluene (Anhydrous)Avoids DMF/DMA. These non-polar solvents suppress the solubility of hydride-donating impurities.
Base K3PO4 (3.0 equiv)Anhydrous phosphate is superior to carbonate; it buffers the reaction without acting as a reductant.
Temp 80–100 °C Sufficient for activation but below the decomposition threshold of the triazole-Pd intermediate.

Step-by-Step Procedure:

  • Charge a reaction vial with 5-iodo-1-methyl-1,2,4-triazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (2-4 mol%).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen promotes homocoupling and catalyst death).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

  • Heat to 90 °C for 2–4 hours.

  • QC Check: Monitor by LCMS. If dehalogenation >5%, lower temp to 70 °C and increase catalyst loading.

Protocol B: The "Robust" Sonogashira Coupling

Best for: 5-iodo-1-methyl-1,2,4-triazole + Terminal Alkynes

Dehalogenation is rampant in Sonogashira due to the presence of Cu(I) and amine bases.

ComponentRecommendationFunction
Catalyst PdCl2(PPh3)2 (5 mol%)Robust Pd(II) source.
Co-Catalyst CuI (Avoid if possible, or keep <2 mol%)Copper accelerates reaction but also promotes alkyne dimerization and dehalogenation.
Base/Solvent Triethylamine (TEA) / THF (1:1)Use TEA as both base and co-solvent. Avoid secondary amines (e.g., diethylamine) which are better hydride donors.
Additive Slow Addition of Alkyne Keep alkyne concentration low to prevent catalyst poisoning.

Step-by-Step Procedure:

  • Dissolve 5-iodo-1-methyl-1,2,4-triazole (1.0 equiv) and PdCl2(PPh3)2 (5 mol%) in degassed THF/TEA (1:1).

  • Add CuI (2 mol%) last.

  • Add the terminal alkyne (1.2 equiv) dropwise over 30 minutes at Room Temperature.

  • Note: If dehalogenation persists, switch to "Copper-Free Sonogashira" using Pd(OAc)2 / XPhos / Cs2CO3 in MeCN at 60 °C.

Decision Tree for Troubleshooting

Use this logic flow to diagnose persistent issues with your specific substrate batch.

TroubleshootingTree Start Issue: Low Yield due to Dehalogenated Triazole CheckSolvent Are you using DMF/DMA? Start->CheckSolvent SwitchSolvent Switch to Toluene/Dioxane or THF CheckSolvent->SwitchSolvent Yes CheckBase Are you using alkoxide (NaOMe, NaOtBu)? CheckSolvent->CheckBase No SwitchBase Switch to K3PO4 or Cs2CO3 (Anhydrous) CheckBase->SwitchBase Yes CheckLigand Is Ligand bulky? (e.g. SPhos, XPhos) CheckBase->CheckLigand No SwitchLigand Switch to Buchwald G3/G4 or Pd-PEPPSI CheckLigand->SwitchLigand No CheckWater Is the system strictly anhydrous? CheckLigand->CheckWater Yes DrySystem Add Molecular Sieves Degas thoroughly CheckWater->DrySystem No End Contact Support: Consider Cu-mediated mechanisms CheckWater->End Yes (Consult Specialist)

Figure 2: Step-by-step diagnostic logic to isolate the cause of dehalogenation.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments.[1][2] Retrieved from [Link]

  • Li, H., et al. (2015).[1] Palladium-Catalyzed Cross-Coupling of 1,4-Disubstituted 5-Iodo-1,2,3-triazoles.[3] Organic Letters, 17(14), 3616-3619. (Contextual citation for iodo-triazole reactivity).

  • Bardér, T. E., et al. (2005).[4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Foundational text on bulky ligands preventing dehalogenation).

Sources

Separation of N1-methyl and N2-methyl 5-iodo-1,2,4-triazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for the Separation & Identification of N1- vs. N2-Methylated 5-Iodo-1,2,4-Triazole Isomers Ticket ID: #TRZ-ISO-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Challenge

The methylation of 5-iodo-1,2,4-triazole (which exists in tautomeric equilibrium with 3-iodo-1,2,4-triazole) typically yields a mixture of regioisomers. The presence of the iodine atom introduces steric and electronic factors that complicate the standard N1/N2 selectivity ratios observed in unsubstituted triazoles.

The Problem: These isomers possess similar polarities, making separation via standard flash chromatography difficult. Furthermore, distinguishing them by 1H NMR alone is risky due to the lack of coupling partners on the triazole ring (only one C-H proton remains).

The Solution: This guide provides a definitive NOESY-based identification protocol and an optimized chromatographic workflow to separate the two primary isomers:

  • 1-Methyl-3-iodo-1,2,4-triazole (The "Distal" Isomer)

  • 1-Methyl-5-iodo-1,2,4-triazole (The "Proximal" Isomer)

Diagnostic & Identification Protocol (NMR)

Use this module to confirm which isomer is which before attempting large-scale separation.

The "NOESY Smoking Gun"

The most reliable method to distinguish the isomers is measuring the Nuclear Overhauser Effect (NOE) between the newly added N-Methyl protons and the remaining Ring Proton (C-H) .

FeatureIsomer A: 1-Methyl-3-iodo Isomer B: 1-Methyl-5-iodo
Structure Methyl is at N1; Iodine is at C3.Methyl is at N1; Iodine is at C5.
Geometry The Methyl group is adjacent to the C5-Proton.The Methyl group is adjacent to the C5-Iodine.
NOESY Signal STRONG Correlation (N-Me ↔ C-H)NO Correlation (N-Me is far from C-H)
13C Shift (C-I) Typically ~100-110 ppmTypically shifted downfield due to vicinal N-Me
Visual Logic Tree (NMR Assignment)

NMR_Logic Start Purify Small Sample (Mixed Fraction OK) Exp Run 2D NOESY NMR (Target: N-Me & Ring-H) Start->Exp Decision Is there a cross-peak between N-Me and C-H? Exp->Decision ResultA Identity: 1-Methyl-3-iodo (Distal Isomer) Decision->ResultA Protons are Neighbors ResultB Identity: 1-Methyl-5-iodo (Proximal Isomer) Decision->ResultB Sterically Separated Yes YES: Strong Correlation No NO: No Correlation

Figure 1: Decision tree for assigning regiochemistry using NOESY NMR correlations.

Separation Strategy (Chromatography)

The isomers have similar Rf values on silica, often overlapping. Standard gradients (0-100% EtOAc) often fail.

Optimized Flash Chromatography Protocol

Stationary Phase: High-Performance Spherical Silica (20-40 µm) is recommended over irregular silica. Mobile Phase Additive: The triazole nitrogen can interact with silanols, causing peak tailing. Add 1% Triethylamine (TEA) to your mobile phase to sharpen peaks.

Method A: The "Isocratic Hold" (Recommended)
  • Equilibration: 100% Hexanes (with 1% TEA).

  • Loading: Dry load on Celite. Liquid loading in DCM often broadens bands.

  • Gradient:

    • 0% to 20% EtOAc over 5 CV (Column Volumes).

    • HOLD at 20-25% EtOAc for 10 CV. (This is where separation occurs).[1]

    • Ramp to 50% EtOAc to elute the second isomer.

Method B: Recrystallization (For Scale-Up)

If chromatography is insufficient for >98% purity, exploit the melting point differences.

  • Solvent System: Ethanol/Water or Toluene/Hexane.

  • Observation: The 1-methyl-3-iodo isomer (symmetrical distribution of mass) often has a higher melting point and crystallizes first. The 1-methyl-5-iodo isomer (sterically crowded) is more soluble and remains in the mother liquor.

Synthesis Optimization (Prevention)

Why separate if you can direct the synthesis?

To maximize the yield of the desired isomer, adjust your base and solvent.

VariableCondition for 1,3-Isomer (Distal)Condition for 1,5-Isomer (Proximal)
Base K2CO3 / Acetone (Thermodynamic control)NaH / THF (Kinetic control)
Mechanism Reversible alkylation allows the sterically less hindered 1,3-isomer to dominate.Irreversible deprotonation creates a tight ion pair; alkylation may occur at the more accessible N1 (leading to 1,5 depending on coordination).
Temp Reflux0°C to Room Temp

Troubleshooting & FAQs

Q1: I see three spots on my TLC. What is the third one?

  • Diagnosis: This is likely the quaternized salt (1,4-dimethyl-5-iodo-1,2,4-triazolium) or the N4-alkylated product (rare but possible).

  • Fix: Quaternary salts stay on the baseline in Hex/EtOAc. Flush the column with 10% MeOH/DCM to remove them. Check stoichiometry; avoid excess Methyl Iodide.

Q2: My NMR shows a mixture of peaks that change ratio over time.

  • Diagnosis: 1,2,4-triazoles can undergo thermal rearrangement (the "Dimroth rearrangement" type logic, though less common in simple alkylations) or acid-catalyzed equilibration.

  • Fix: Ensure your CDCl3 is acid-free (filter through basic alumina). Traces of acid can protonate the triazole, shifting the equilibrium or broadening peaks.

Q3: Which isomer elutes first?

  • General Rule: The 1-methyl-3-iodo (distal) isomer is generally less polar (higher Rf) than the 1-methyl-5-iodo isomer.

  • Reasoning: The 1-methyl-5-iodo isomer has a large iodine atom adjacent to the methyl group, which can distort the ring planarity and expose the dipole moment more to the silica stationary phase. Always confirm with NOESY as described in Module 2.

Workflow Visualization

Separation_Workflow Rxn Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 7:3) Rxn->TLC Choice Separation Method? TLC->Choice Flash Flash Column (Add 1% TEA) Choice->Flash Rf Δ > 0.1 Cryst Recrystallization (EtOH/H2O) Choice->Cryst Rf Δ < 0.1 Analyze NOESY NMR Validation Flash->Analyze Cryst->Analyze

Figure 2: Recommended workflow for processing the crude reaction mixture.

References

  • Regioselectivity in Triazole Alkylation: Bulger, P. G., et al. "Regiocontrol in the Alkylation of 1,2,4-Triazoles."[1] Tetrahedron Letters, 2000. Context: Establishes the baseline 9:1 regioselectivity favoring N1 (distal) alkylation in the absence of directing groups. 1

  • NMR differentiation of Isomers: K. Mills & J. A.[1] Joule. "Heterocyclic Chemistry." Wiley, 2010. Context:[1][2] Definitive text on using NOE and coupling constants to distinguish N-alkylated isomers in heteroaromatics. 1

  • Synthesis & Properties of 1-Methyl-1,2,4-Triazoles: Synthetic Communications, 38, p. 738, 2008. Context: Provides physical data (boiling/melting points) and synthesis routes for methylated triazoles, useful for comparing physical constants of isolated isomers. 3[1][4]

Sources

Optimizing lithiation temperature for 1-methyl-1,2,4-triazole C5 functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Lithiation Optimization & Troubleshooting Ticket ID: TRZ-LITH-005 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Thermal Cliff"

You are likely experiencing issues because 5-lithio-1-methyl-1,2,4-triazole is a kinetically stable but thermodynamically fragile intermediate. Unlike simple aromatics, this species sits on a "thermal cliff."

  • The Sweet Spot: -78°C .[1][2] At this temperature, the C5-lithio species is stable enough to be trapped by electrophiles.

  • The Danger Zone: Above -50°C .[1] The ring becomes susceptible to fragmentation (retro-cycloaddition), often ejecting nitrogen or rearranging into acyclic ketenimine-type species.[1]

  • The Mechanism: The N4 nitrogen exerts a strong inductive effect, making the C5 proton the most acidic site (pKa ~32-35).[1] However, the resulting anion's stability is heavily dependent on solvent coordination and temperature.

Module 1: Critical Parameters & FAQ
Q1: Why does my reaction turn dark/tarry when I let it warm up before adding the electrophile?

A: You have triggered Ring Fragmentation. The 5-lithio-1,2,4-triazole ring is not indefinitely stable. If the internal temperature rises above -60°C before the electrophile is added, the ring can open. This fragmentation is often irreversible and produces reactive acyclic byproducts (ketenimines/diazo species) that polymerize or react non-selectively, resulting in a dark "tar."[1]

  • Rule: Never warm the lithiated intermediate above -78°C until the electrophile has been added and allowed to react for at least 15 minutes.

Q2: I recovered 90% Starting Material. Is n-BuLi too weak?

A: No, n-BuLi is sufficient. The issue is likely Moisture or Kinetics. The pKa of the C5 proton is estimated between 30–35.[1] n-BuLi (pKa ~50) is more than strong enough to deprotonate it quantitatively.[1]

  • Diagnosis: If you recover SM, your THF likely contained trace water (quenching the n-BuLi) or the deprotonation time was too short at -78°C.[1]

  • Fix: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Increase deprotonation time to 45–60 minutes at -78°C.

Q3: Can I use LDA instead of n-BuLi to improve selectivity?

A: Yes, but it is usually unnecessary. LDA is bulkier and less nucleophilic, which can help if your substrate has other electrophilic sites (like an ester group).[1] However, for simple 1-methyl-1,2,4-triazole, n-BuLi is the industry standard because the C5 proton is significantly more acidic than the C3 proton or the N-methyl protons. Selectivity is rarely the issue; stability is.[1]

Module 2: The "Gold Standard" Protocol

Objective: C5-Lithiation and Trapping with an Electrophile (E+) Scale: 10 mmol basis

ReagentEquivalentsRole
1-Methyl-1,2,4-triazole 1.0Substrate
n-BuLi (2.5M in Hexanes) 1.1Base
THF (Anhydrous) [0.2 M]Solvent (Coordination is critical)
Electrophile 1.2Trapping Agent
Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask under an Argon/Nitrogen atmosphere.

  • Solvation: Add 1-methyl-1,2,4-triazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cryogenics: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.[1]

    • Note: Run the addition down the side of the flask to precool the reagent.[1]

    • Observation: A slight yellowing is normal.[1] Darkening indicates localized heating—slow down![1]

  • Maturation: Stir at -78°C for 45–60 minutes . Do not warm up.

  • Trapping: Add the Electrophile (1.2 equiv) (dissolved in minimal THF if solid) dropwise at -78°C.

  • Equilibration: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) over 1-2 hours.

  • Quench: Quench with saturated NH₄Cl or water once at RT.

Module 3: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<30%) Wet THF / AtmosphereTitrate n-BuLi before use; use fresh SPS-grade THF.[1]
Complex Mixture / Tar Temp > -60°C during lithiationKeep bath strictly at -78°C. Check thermometer accuracy.
Regioisomer Mix Equilibration to C3Unlikely with n-BuLi at -78°C. If observed, reduce deprotonation time.
Precipitation at -78°C Lithiated species aggregationAdd LiCl (solubilizer) or dilute reaction.[1] Usually not fatal if stirring is maintained.[1]
Electrophile didn't react Electrophile is enolizableIf E+ has acidic protons (e.g., enolizable ketone), n-BuLi/Triazole-Li will deprotonate it instead of attacking.[1] Use non-enolizable E+ or CeCl3 additives.[1]
Module 4: Mechanism & Failure Modes (Visualization)

The following diagram illustrates the critical branching path between successful functionalization and thermal decomposition.

TriazoleLithiation Start 1-Methyl-1,2,4-Triazole Deprotonation Add n-BuLi (-78°C, THF) Start->Deprotonation Intermediate 5-Lithio Species (C5-Li) Deprotonation->Intermediate Kinetic Control SuccessPath Add Electrophile (Keep at -78°C) Intermediate->SuccessPath Path A: Stable FailurePath Warm > -50°C (Before E+ Addition) Intermediate->FailurePath Path B: Unstable Product C5-Functionalized Product SuccessPath->Product RingOpen Ring Fragmentation (N2 loss / Ketenimine) FailurePath->RingOpen Irreversible Tar Polymerization/Tar RingOpen->Tar

Figure 1: Reaction coordinate showing the "Thermal Cliff."[1] Path A leads to the desired product, while Path B (warming without electrophile) leads to ring fragmentation.[1]

References
  • Raap, R. (1971).[1] Lithiation of 1-phenyl-1,2,4-triazoles. Canadian Journal of Chemistry, 49(11), 1792-1798.[1] Link[1]

    • Context: Seminal paper establishing the stability limits of 5-lithio-1,2,4-triazoles and the risk of fragmentation at elevated temper
  • Ohta, S., Kawasaki, I., & Fukuno, A. (1988).[1] Lithiation of 1-methyl-1,2,4-triazole and its derivatives. Chemical and Pharmaceutical Bulletin.

    • Context: Confirms C5-regioselectivity for the methyl deriv
  • Begtrup, M., & Larsen, P. (1990).[1] Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050-1057. Link

    • Context: Comprehensive review of azole functionalization, reinforcing the -78°C requirement for lithi
  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Relevant sections on 1,2,4-Triazole acidity and lithiation).

    • Context: Provides pKa data and compar

Sources

Stability of 5-iodo-1-methyl-1,2,4-triazole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for direct application in research and development environments. It prioritizes mechanistic understanding to enable effective troubleshooting.

Executive Summary: The Stability Paradox

5-iodo-1-methyl-1,2,4-triazole is a critical heterocyclic building block, widely valued for its utility in cross-coupling reactions (Suzuki, Sonogashira) and as a precursor for complex pharmaceutical scaffolds.

The Core Challenge: While the 1,2,4-triazole ring itself possesses high aromatic stability, the 5-iodo substituent introduces a specific vector of instability. Under basic conditions, this compound does not typically undergo ring cleavage (a common misconception). Instead, it suffers from Nucleophilic Aromatic Substitution (


)  and Halogen Dance  rearrangements.

This guide details the degradation pathways, diagnostic signs of failure, and validated protocols for handling.

Diagnostic Guide: Is My Compound Compromised?

Before proceeding with synthesis, evaluate the material against these indicators.

ObservationProbable Chemical EventTechnical Interpretation
Appearance: Yellow/Brown discolorationHomolytic C-I Cleavage Photolytic degradation has released elemental iodine (

). The C-I bond is weak (

50-60 kcal/mol) and susceptible to UV light.
LC-MS: Peak at

(Loss of I, Gain of OH)

Hydrolysis
Exposure to nucleophilic bases (e.g.,

) has displaced the iodine, forming the 5-hydroxy derivative (tautomerizes to triazolone).
LC-MS: Peak at

but different RT
Halogen Dance (Isomerization) Under strong basic conditions (non-nucleophilic), the iodine may have migrated from C5 to C3.
NMR: Loss of sharp singlet at

7.9 ppm
C3-H Deprotonation/Exchange The proton at C3 is acidic. Disappearance suggests deuterium exchange or substitution at this position.

Mechanistic Deep Dive: Degradation Pathways

To prevent degradation, one must understand the "Why." The instability of 5-iodo-1-methyl-1,2,4-triazole in base is driven by two competing mechanisms:

  • Nucleophilic Attack (The Primary Threat): The 1,2,4-triazole ring is electron-deficient. The 1-methyl group and the nitrogen atoms pull electron density, making C5 highly electrophilic. Strong nucleophiles (hydroxide, alkoxides) attack C5, expelling iodide.

  • Base-Mediated Migration (The Hidden Trap): The proton at C3 is acidic (

    
     in DMSO, but accessible with organolithiums). Deprotonation generates a carbanion that can trigger a "Halogen Dance," moving the iodine to the thermodynamically more stable position or leading to polymerization.
    
Pathway Visualization

The following diagram illustrates the divergent pathways based on the type of base used.

TriazoleDegradation Start 5-iodo-1-methyl- 1,2,4-triazole NucBase Nucleophilic Base (NaOH, NaOMe) Start->NucBase Exposure NonNucBase Strong Steric Base (LDA, LiTMP) Start->NonNucBase Deprotonation Light UV Light / Heat Start->Light hv Intermed1 Meisenheimer-like Intermediate NucBase->Intermed1 SNAr Attack at C5 Product1 1-methyl-1,2,4- triazol-5-one (Hydrolysis Product) Intermed1->Product1 -Iodide Intermed2 C3-Lithio Species (Carbanion) NonNucBase->Intermed2 C3 Proton Removal Product2 Halogen Dance (Isomerization to C3) Intermed2->Product2 Migration Radical Radical Formation (I• release) Light->Radical Homolysis Product3 De-iodinated Product + I2 Radical->Product3 H-Abstraction

Figure 1: Divergent degradation pathways of 5-iodo-1-methyl-1,2,4-triazole dependent on environmental triggers (Nucleophiles vs. Bases vs. Light).

Validated Handling Protocols

Protocol A: Safe Storage (The "Golden" Standard)

Rationale: Prevents photolytic cleavage and moisture-induced hydrolysis.

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Purge with Argon (preferred over Nitrogen due to density) before sealing.

  • Temperature: Store at

    
    .
    
  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or

    
    .
    
Protocol B: Reaction Setup (Minimizing Side Reactions)

Rationale: Avoids


 by selecting appropriate bases for cross-coupling.
  • Solvent Selection: Use anhydrous 1,4-dioxane or Toluene. Avoid nucleophilic solvents like alcohols (MeOH, EtOH) or water.

  • Base Selection:

    • Recommended:

      
       (mild, steric bulk reduces nucleophilicity), 
      
      
      
      .
    • Avoid: NaOH, KOH, NaOMe, NaOEt (Strong nucleophiles will displace Iodine).

  • Order of Addition:

    • Load Catalyst, Ligand, and Boronic Acid first.

    • Add Triazole.[1][2][3][4][5][6][7][8]

    • Add Solvent (degassed).

    • Add Base last to minimize the time the triazole sits in basic solution before the catalytic cycle begins.

Troubleshooting FAQ

Q1: I am running a Suzuki coupling using


 in DMF/Water, but yields are low. Why? 
A:  While 

is mild, the combination of Water and DMF at elevated temperatures (

) creates a hydrolytic environment. The hydroxide ion concentration (from the equilibrium of carbonate in water) is sufficient to attack the C5-I position over time. Fix: Switch to anhydrous conditions using

in Dioxane, or reduce the water ratio significantly.

Q2: Can I use n-Butyllithium (n-BuLi) to perform a metal-halogen exchange? A: Proceed with extreme caution. n-BuLi is nucleophilic and can attack the methyl group or the ring. Furthermore, it may deprotonate the C3 position before exchanging the iodine at C5, leading to a mixture of lithiated species. Fix: Use i-PrMgCl·LiCl (Turbo Grignard) at


. It is selective for the I-Mg exchange and less likely to deprotonate the C3-H.

Q3: My compound turned pink/violet on the bench. Is it ruined? A: The color indicates the release of elemental Iodine (


). This is autocatalytic; 

can act as a Lewis acid and accelerate further degradation. Fix: If the color is faint, purify immediately via a short silica plug (eluting with Hexane/EtOAc) to remove the iodine. If deeply colored, discard.

Q4: Why is the 1-methyl group important for stability? A: If the triazole were N-unsubstituted (N-H), the base would simply deprotonate the Nitrogen (


), creating a stable triazolide anion. The 1-methyl group blocks this stabilization, forcing the base to interact with the Carbon atoms (C5 or C3), which leads to the instability described above.

References

  • Synthesis and Reactivity of 5-iodo-1,2,3-triazoles: Title: Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion.[9] Source: Journal of Organic Chemistry (via PubMed) URL:[Link]

  • Triazole pKa and Acidity Studies: Title: Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents. Source: Ovidius University Annals of Chemistry URL:[Link]

  • Nucleophilic Substitution Patterns: Title: Site Selective Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts. Source: ChemRxiv URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Crystal Structure Analysis of 5-iodo-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, a definitive understanding of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as 5-iodo-1-methyl-1H-1,2,4-triazole, this structural elucidation underpins structure-activity relationship (SAR) studies, guides rational drug design, and is a cornerstone of intellectual property. This guide provides an in-depth comparison of analytical techniques for the crystal structure analysis of this target compound, offering insights into the experimental nuances and the strategic selection of methodologies.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1][2] It provides a high-resolution map of electron density, from which bond lengths, bond angles, and the overall molecular conformation can be determined with exceptional accuracy.[3]

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following protocol, adapted from established methodologies for similar small organic molecules, outlines the critical steps.[4]

1. Crystal Growth: The Foundation of Quality Data

High-quality single crystals are the prerequisite for a successful SCXRD experiment.[5] For this compound, a slow evaporation technique is often a good starting point.

  • Procedure:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture). The choice of solvent is critical and may require screening.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with parafilm.

    • Puncture the parafilm with a few small holes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and allow crystals to form over several days.

  • Causality: Slow crystal growth is essential to minimize defects and ensure a well-ordered crystal lattice, which is necessary for sharp diffraction spots and high-quality data.[5]

2. Data Collection: Probing the Crystal Lattice

Once a suitable crystal (typically 0.1-0.5 mm in size) is obtained, it is mounted on a diffractometer for data collection.[2]

  • Procedure:

    • A single crystal is carefully selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.

    • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), rotates the crystal through a series of angles.[4]

    • A detector records the diffraction pattern, which consists of a series of spots of varying intensities.[1]

3. Structure Solution and Refinement: From Diffraction to Molecular Structure

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Procedure:

    • The diffraction data is integrated to determine the intensities of the reflections.

    • The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Visualization of the SCXRD Workflow

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: The Influence of Halogen Substitution

The presence and nature of a halogen substituent can significantly influence the crystal packing and intermolecular interactions. While specific experimental data for this compound is not publicly available, we can draw comparisons with other halogenated triazoles to understand the expected trends.

Parameter5-chloro-1-methyl-1H-1,2,4-triazole (Hypothetical)5-bromo-1-methyl-1H-1,2,4-triazole (Hypothetical)This compound (Hypothetical)
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPnma
Unit Cell Volume (ų) ~320~330~340
Dominant Intermolecular Interactions C-H···N, C-H···ClC-H···N, C-H···BrC-H···N, C-I···N (Halogen Bonding)

Note: The data in this table is illustrative and based on general trends observed in halogenated heterocyclic compounds. The actual values for these specific compounds would require experimental determination.

The larger and more polarizable iodine atom in this compound is expected to participate in stronger halogen bonding interactions, which can significantly influence the crystal packing arrangement.

Alternative and Complementary Techniques

While SCXRD is the definitive method, other techniques provide valuable and often complementary information, especially when single crystals are not readily obtainable.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[6] It is particularly useful for phase identification, assessing sample purity, and can, in some cases, be used for structure determination.[7][8]

  • Advantages over SCXRD:

    • Does not require single crystals.

    • Provides information about the bulk sample.

    • Faster sample preparation and data collection.

  • Limitations:

    • Provides a one-dimensional diffraction pattern, leading to peak overlap and reduced resolution compared to SCXRD.

    • Structure solution from powder data is more challenging for complex organic molecules.[7]

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for probing the local atomic environment in solid materials.[9] It is highly sensitive to the local structure and can provide information that is complementary to diffraction methods.

  • Advantages:

    • Can be used to study both crystalline and amorphous materials.

    • Provides information about the number of crystallographically independent molecules in the asymmetric unit.

    • Can be used to probe intermolecular interactions and molecular dynamics.[10]

  • Limitations:

    • Does not directly provide a three-dimensional structure.

    • Spectra can be complex and require specialized techniques for interpretation.[11]

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Structural Elucidation cluster_complementary Complementary & Alternative Methods cluster_validation Validation & Further Characterization SCXRD Single-Crystal X-ray Diffraction PXRD Powder X-ray Diffraction SCXRD->PXRD Definitive Structure Informs Other Techniques ssNMR Solid-State NMR SCXRD->ssNMR Definitive Structure Informs Other Techniques Elemental_Analysis Elemental Analysis SCXRD->Elemental_Analysis Mass_Spec Mass Spectrometry SCXRD->Mass_Spec IR_Spec IR Spectroscopy SCXRD->IR_Spec PXRD->SCXRD Phase Purity Check Unit Cell Estimation PXRD->Elemental_Analysis PXRD->Mass_Spec PXRD->IR_Spec ssNMR->SCXRD Local Environment Validation Number of Molecules ssNMR->Elemental_Analysis ssNMR->Mass_Spec ssNMR->IR_Spec

Caption: Interplay of analytical techniques for structural analysis.

Conclusion

For the unambiguous structural determination of this compound, single-crystal X-ray diffraction remains the gold standard. It provides a level of detail that is unmatched by other techniques. However, a comprehensive characterization strategy should leverage the complementary strengths of powder X-ray diffraction for phase purity assessment and solid-state NMR for validating the local chemical environment. The interplay of these techniques provides a robust and self-validating approach to structural elucidation, which is critical for advancing research and development in the pharmaceutical and materials science fields.

References

  • University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Department of Chemistry, Biochemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • AIP Publishing. (2024, July 3). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. Retrieved from [Link]

  • Huynh, W. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-state NMR spectroscopy. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solid-state NMR – Knowledge and References. Retrieved from [Link]

  • University of Ottawa. (n.d.). Introduction to Solid State NMR. Retrieved from [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • MDPI. (2020, March 19). Solid-State NMR Techniques for the Structural Characterization of Cyclic Aggregates Based on Borane–Phosphane Frustrated Lewis Pairs. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1-methyl-4-(2-methylpropyl)triazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-iodo-1,4-diMethyl-1H-1,2,3-triazole. Retrieved from [Link]

  • MDPI. (2021, February 22). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-iodo-1-methyl-1h-1,2,3-triazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. PMC. Retrieved from [Link]

  • Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. ORCA. Retrieved from [Link]

  • MDPI. (2012, April 23). Preparation and Crystal Structure of 5-Azido-3-nitro-1H-1,2,4-triazole, Its Methyl Derivative and Potassium Salt. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and Crystal Structure of 1Tosyl1H-[3][5][7]-triazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]

  • ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. Retrieved from [Link]

  • NIST. (n.d.). 1H-1,2,4-Triazole. WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Methyl-1H-1,2,4-triazole. WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-1-methyl-1,2,4-triazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The 1-methyl-1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization often relies on robust cross-coupling methodologies. This guide provides an in-depth comparison of two key precursors: 5-bromo-1-methyl-1,2,4-triazole and its iodinated counterpart, 5-iodo-1-methyl-1,2,4-triazole. We will dissect their relative performance in cornerstone palladium-catalyzed reactions, grounded in fundamental chemical principles and supported by experimental data from analogous systems.

Physicochemical Profile

A foundational understanding begins with the intrinsic properties of these reagents. While the bromo-derivative is commercially available, the iodo-analogue is typically synthesized from the former, a factor that influences cost and accessibility.

Property5-Bromo-1-methyl-1,2,4-triazole5-Iodo-1-methyl-1,2,4-triazole
CAS Number 16681-72-4Not commercially available
Molecular Formula C₃H₄BrN₃C₃H₄IN₃
Molecular Weight 161.99 g/mol 208.99 g/mol
Appearance White to off-white solidExpected to be a solid
Stability Generally stable, storableLess stable, potentially light-sensitive

The Decisive Factor: Carbon-Halogen Bond Strength

The divergent reactivity of these two molecules is fundamentally rooted in the difference between the Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) bond dissociation energies (BDE). The C-I bond is significantly weaker (~213 kJ/mol) than the C-Br bond (~285 kJ/mol). This has profound implications for the rate-determining step in most palladium-catalyzed cross-coupling reactions: oxidative addition .

In this initial step, the Pd(0) catalyst inserts into the carbon-halogen bond. A lower BDE facilitates this process, leading to faster reaction kinetics and often allowing for milder reaction conditions. The general reactivity trend for oxidative addition is firmly established: C-I > C-Br >> C-Cl .[1]

Catalytic_Cycle cluster_0 General Pd Cross-Coupling Cycle pd0 Pd(0)L₂ oac Oxidative Addition Complex pd0->oac Oxidative Addition (Rate-Determining Step) Faster for C-I trans Transmetalation Complex oac->trans Transmetalation product_complex Product Complex trans->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product R-R' start R-X (HetAr-I/Br) organometallic R'-M

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct side-by-side comparative data for these specific 1,2,4-triazole derivatives is scarce, we can construct a robust and reliable comparison based on well-documented reactivity patterns for heteroaryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool. The enhanced reactivity of the iodo-triazole allows for greater flexibility in reaction conditions.

Parameter5-Iodo-1-methyl-1,2,4-triazole5-Bromo-1-methyl-1,2,4-triazole
Expected Temperature Room Temp. to 80 °C80 °C to 120 °C
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 3-5 mol%)
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)
Choice of Ligand Tolerates simple phosphines (e.g., PPh₃)Often requires more electron-rich, bulky ligands (e.g., SPhos, XPhos)
Base Compatibility Milder bases (e.g., K₂CO₃, K₃PO₄)Often requires stronger bases (e.g., Cs₂CO₃)

Field Insights: The use of 5-iodo-1-methyl-1,2,4-triazole is particularly advantageous when coupling to sensitive or sterically hindered boronic acids/esters, where forcing conditions required for the bromo-analogue could lead to decomposition or low yields. For routine couplings with simple arylboronic acids, the more economical 5-bromo derivative often provides satisfactory results, albeit with longer reaction times.[2][3]

Sonogashira Coupling

For the synthesis of alkynylated triazoles, the reactivity difference is again pronounced. The coupling of aryl iodides often proceeds efficiently at room temperature, whereas aryl bromides typically necessitate heating.[4]

Parameter5-Iodo-1-methyl-1,2,4-triazole5-Bromo-1-methyl-1,2,4-triazole
Expected Temperature Room Temp. to 60 °C60 °C to 100 °C
Copper Co-catalyst Can often be performed "copper-free"Copper(I) co-catalyst (e.g., CuI) is generally required
Reaction Time Rapid (e.g., 0.5-3 hours)Slower (e.g., 4-18 hours)
Side Reactions Lower incidence of alkyne homocoupling (Glaser coupling)Higher risk of Glaser coupling, especially at elevated temperatures

Field Insights: The ability to run the Sonogashira coupling under copper-free conditions with the iodo-substrate is a significant advantage. This simplifies purification and is crucial for synthesizing molecules where trace copper contamination could be problematic (e.g., in materials science or for certain biological assays).

Buchwald-Hartwig Amination

In C-N bond formation, the choice of halide can significantly impact catalyst selection and reaction efficiency. While modern, highly active catalysts can couple aryl bromides effectively, the iodo-derivative provides a wider window of operation.[5][6]

Parameter5-Iodo-1-methyl-1,2,4-triazole5-Bromo-1-methyl-1,2,4-triazole
Expected Temperature 60 °C to 100 °C80 °C to 120 °C
Catalyst System Effective with earlier generation ligands (e.g., BINAP)Often requires specialized, bulky biarylphosphine ligands (e.g., XPhos, RuPhos)
Reaction Time Generally fasterSlower, may require extended heating
Substrate Scope More amenable to coupling with less nucleophilic aminesMay require stronger bases and more active catalysts for challenging amines

Field Insights: An interesting nuance in Buchwald-Hartwig amination is that aryl iodides can sometimes form inactive off-cycle palladium dimers.[7] However, for electron-deficient heterocycles like 1,2,4-triazole, the fast rate of oxidative addition typically mitigates this issue, and the iodo-compound remains the more reactive partner.

Synthetic Accessibility

A key practical consideration is the availability of the starting materials.

Synthesis bromo 5-Bromo-1-methyl- 1,2,4-triazole iodo 5-Iodo-1-methyl- 1,2,4-triazole bromo->iodo Finkelstein Reaction (Halogen Exchange) NaI, CuI (cat.), Solvent (e.g., DMF, Dioxane), Heat

Caption: Proposed synthesis of the iodo-triazole from the bromo-precursor.

  • 5-Bromo-1-methyl-1,2,4-triazole: This compound is readily prepared via several established routes, such as the methylation of 5-bromo-1H-1,2,4-triazole, and is commercially available, making it a convenient starting point.

  • 5-Iodo-1-methyl-1,2,4-triazole: This derivative is not widely available commercially and is typically prepared on-demand. A highly effective method is a copper-catalyzed Finkelstein-type halogen exchange reaction. This involves treating the bromo-precursor with an iodide salt, such as sodium iodide, in the presence of a copper(I) catalyst. This transformation is generally high-yielding and provides reliable access to the more reactive iodo-compound.

Experimental Protocols (Representative)

The following protocols are illustrative examples based on general procedures for heteroaryl halides and should be optimized for specific substrates.

Protocol 5.1: Suzuki-Miyaura Coupling of 5-Iodo-1-methyl-1,2,4-triazole
  • To an oven-dried flask, add 5-iodo-1-methyl-1,2,4-triazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen (3 cycles).

  • Add Pd(PPh₃)₄ (2 mol%) to the flask.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 80 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 2-6 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 5.2: Copper-Free Sonogashira Coupling of 5-Iodo-1-methyl-1,2,4-triazole
  • To an oven-dried flask, add 5-iodo-1-methyl-1,2,4-triazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and degassed triethylamine (0.1 M).

  • Bubble argon through the solution for 15 minutes.

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction at room temperature until completion (typically 1-4 hours).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with saturated ammonium chloride solution, then brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 5.3: Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1,2,4-triazole
  • To an oven-dried Schlenk tube, add 5-bromo-1-methyl-1,2,4-triazole (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4.4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with argon (3 cycles).

  • Add the desired amine (1.2 equiv) followed by anhydrous, degassed toluene (0.2 M).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

The choice between 5-iodo- and 5-bromo-1-methyl-1,2,4-triazole is a classic trade-off between reactivity and cost/convenience.

  • Choose 5-Iodo-1-methyl-1,2,4-triazole when:

    • High reactivity is required for challenging or thermally sensitive substrates.

    • Milder reaction conditions (lower temperatures, weaker bases) are necessary to preserve functional groups.

    • Faster reaction times are a priority to improve throughput.

    • Copper-free conditions are essential for the desired transformation (e.g., Sonogashira).

  • Choose 5-Bromo-1-methyl-1,2,4-triazole when:

    • The coupling partners are relatively simple and reactive.

    • The higher temperatures and potentially longer reaction times are tolerated by the substrates.

    • Cost and immediate availability are the primary drivers for reagent selection.

Ultimately, by understanding the fundamental principles governing their reactivity, researchers can make an informed decision, optimizing their synthetic strategy for efficiency, robustness, and overall success.

References

  • Hartwig, J. F., et al. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945.
  • [Reference for organopalladate salt stability and reactivity]. (2025). Organometallics.
  • [Reference for Sonogashira coupling with Pd/CuFe2O4 MNPs]. (2024).
  • [Reference for reactivity model for oxidative addition]. (2022). Chemical Science.
  • [Reference for kinetics of oxidative addition of aryl iodides]. (2025). BenchChem.
  • Fokin, V. V., et al. (2012). Halogen Exchange (Halex) Reaction of 5-Iodo-1,2,3-triazoles: Synthesis and Applications of 5-Fluorotriazoles.
  • [Reference for synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles]. (2012). The Journal of Organic Chemistry.
  • [Reference for reversible oxidative addition in selective cross-couplings]. (2010). Journal of the American Chemical Society.
  • [Reference for Halogen Exchange and SNAr reactions of halo-triazoles]. (n.d.).
  • [Reference for Sonogashira Coupling overview]. (n.d.). Organic Chemistry Portal.
  • Fokin, V. V., et al. (2012). Halogen exchange (Halex)
  • [Reference for synthesis of 1,2,4-triazole compounds]. (n.d.). ISRES.
  • [Reference for synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazole compound]. (n.d.).
  • [Reference for Sonogashira coupling]. (n.d.). Wikipedia.
  • Zhu, L., et al. (2013). Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes. Synthesis.
  • [Reference for copper-catalyzed Sonogashira reactions]. (2023). Royal Society of Chemistry.
  • [Reference for Buchwald-Hartwig amination review]. (n.d.). University of Groningen research portal.
  • [Reference for Sonogashira cross-coupling in glycoporphyrin synthesis]. (2022).
  • [Reference for selective Buchwald-Hartwig arylation of C-amino-1,2,4-triazoles]. (n.d.). Inorganic Chemistry Frontiers.
  • [Reference for Suzuki reaction applied to synthesis of novel indazoles]. (n.d.). MDPI.
  • [Reference for synthesis of 5-(het)arylamino-1,2,3-triazoles via Buchwald-Hartwig reaction]. (2022). PubMed.
  • [Reference for Buchwald-Hartwig Amin
  • [Reference for practical guide to Suzuki-Miyaura cross-coupling]. (n.d.). Yoneda Labs.
  • [Reference for review of 1,2,3-/1,2,4-triazole synthesis methods]. (2023). Frontiers.
  • [Reference for Suzuki-Miyaura cross-coupling of halo-1,2,3-triazoles in water]. (n.d.). Organic & Biomolecular Chemistry.
  • Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
  • [Reference for synthesis of 5-(het)arylamino-1,2,3-triazoles via Buchwald-Hartwig reaction]. (2022). MDPI.
  • [Reference for Suzuki-Miyaura Cross Coupling Reaction]. (n.d.). Tokyo Chemical Industry.
  • [Reference for synthesis of 1H-1,2,4-triazoles]. (n.d.). Organic Chemistry Portal.

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Safety Operating Guide

Personal protective equipment for handling 5-Iodo-1-methyl-1h-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Iodo-1-methyl-1h-1,2,4-triazole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see researchers treat halogenated heterocycles as "routine" building blocks. This is a mistake. This compound is not just a white powder; it is a functionalized scaffold with specific reactivities that dictate your safety approach.

The iodine atom at the C5 position is electronically activated, making it susceptible to oxidative degradation and nucleophilic displacement. While standard SDS classifications often list it as an Irritant (H315, H319, H335) , the presence of the iodine moiety introduces risks of sensitization and potential thyroid interaction if chronically absorbed. Furthermore, as a solid, the primary vector for exposure is inhalation of fine particulates during weighing and dermal absorption through inadequate glove barriers.

This guide moves beyond generic compliance. It provides a self-validating safety system designed to protect your assay integrity and your long-term health.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy.

Hazard CategorySpecific RiskCausality / Mechanism
Physical State Fine Crystalline PowderStatic Charge: Triazoles are often electrostatic. Weighing generates invisible micro-aerosols that settle on bench surfaces, leading to secondary cross-contamination.
Chemical Reactivity C-I Bond LabilityIodine Release: Exposure to strong light or oxidizers can liberate free iodine (

), a corrosive sensitizer.
Toxicological Skin/Eye/Respiratory IrritantMucosal Interaction: The nitrogen-rich triazole ring can hydrogen-bond with mucosal membranes, increasing local irritation and absorption rates.
Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." Use this matrix to select PPE based on the specific operation.

A. Hand Protection: The "Double-Barrier" Rule

Standard nitrile gloves are insufficient for prolonged contact with halogenated organics in solution.

  • Recommendation: Double Nitrile or Nitrile (inner) + Laminate (outer) .

  • The Science: Halogenated compounds can permeate thin nitrile (<4 mil) in minutes. The iodine substituent increases lipophilicity, potentially aiding dermal transport.

  • Protocol:

    • Inner Layer: Disposable Nitrile (4 mil) - Tactile feedback.

    • Outer Layer: Extended cuff Nitrile (5-8 mil) or Silver Shield® (if handling concentrated solutions).

    • Change Frequency: Immediately upon splash; every 2 hours during routine handling.

B. Respiratory & Eye Protection
  • Solids (Weighing): The risk is dust.[1]

    • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): N95 or P100 particulate respirator (Fit-tested).

    • Eyes: Chemical Splash Goggles (Indirect vent). Safety glasses allow dust migration around the lenses.

  • Liquids (Reaction): The risk is vapor/splash.[2]

    • Primary: Fume Hood sash at working height.

    • Eyes: Safety Glasses with side shields are acceptable only if the sash provides a primary barrier.

C. Body Protection
  • Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends which melt if the solvent vehicle ignites.

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic.

Operational Workflow: Step-by-Step

This protocol minimizes static discharge and aerosolization.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Why: This prevents the powder from "jumping" onto your gloves or the balance pan.

  • The "Coffin" Method: Line the balance area with a disposable absorbent pad (plastic side down).

  • Transfer: Use a disposable spatula. Do not return excess material to the stock bottle (prevents cross-contamination).

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder without lofting dust.

  • Inerting: Purge the headspace with Nitrogen or Argon immediately. Why: The C-I bond is light and oxygen sensitive. Degradation releases iodine, which turns the solution yellow/brown and complicates purification.

Phase 3: Decontamination
  • Wipe Down: Use a detergent-based wipe (e.g., 5% Decon 90) followed by ethanol. Why: Ethanol alone may spread the lipophilic compound; surfactant lifts the particles first.

  • UV Check (Optional): Many triazoles fluoresce or absorb UV. Use a handheld UV lamp (254 nm) to check the bench for invisible residues.

Disposal & Waste Management

CRITICAL: Do not dispose of in general organic waste if your facility segregates halogenated compounds.

  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly list "this compound".

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic (corrosion risk).[3]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is overlooked.

SafetyWorkflow Start START: Handling this compound StateCheck Is the material Solid or in Solution? Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Weighing Solution SOLUTION (Reaction/Workup) StateCheck->Solution Processing RiskDust RISK: Dust Inhalation & Static Solid->RiskDust ControlSolid ACTION: Fume Hood + Goggles + Anti-Static Gun RiskDust->ControlSolid Decon DECON: Wet Wipe (Surfactant) -> Ethanol ControlSolid->Decon RiskSplash RISK: Splash & Permeation Solution->RiskSplash ControlLiq ACTION: Double Nitrile Gloves + Sash Low RiskSplash->ControlLiq ControlLiq->Decon Disposal DISPOSAL: Halogenated Waste Stream Decon->Disposal

Caption: Operational logic flow for PPE selection and handling based on physical state, emphasizing the transition from dust control to splash protection.

Emergency Response
  • In Case of Spills (Solid): Do not dry sweep. Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a bag.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use ethanol on skin, as it may enhance absorption of the iodinated compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—iodinated compounds can cause corneal clouding if untreated.

References
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents & Organics Handling SOP. Environmental Health & Safety. Retrieved from [Link][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.